N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide
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Overview
Description
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazolin-4(3H)-one. This intermediate is then reacted with 4-aminophenylacetic acid under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of anhydrous solvents and controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The compound binds to the active sites of enzymes, blocking their activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6,7-dimethoxyquinazolin-4-yl)oxy)phenylacetamide
- N-(4-(6,7-dimethoxyquinazolin-4-yl)amino)phenylbenzamide
- 4,6,7-substituted quinazoline derivatives
Uniqueness
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activity. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3/c1-11(23)21-12-4-6-13(7-5-12)22-18-14-8-16(24-2)17(25-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,21,23)(H,19,20,22) |
InChI Key |
VYDHNVNGKIOQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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